2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one
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Overview
Description
2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one is a heterocyclic compound featuring a bromine atom and a fused thienoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one typically involves the following steps:
Formation of the Thienoazepine Ring: The initial step involves the cyclization of a suitable precursor, such as a thienylamine, with a carbonyl compound under acidic or basic conditions to form the thienoazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thienoazepines, while oxidation and reduction can lead to different oxidation states or hydrogenated derivatives.
Scientific Research Applications
2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one
- 2-fluoro-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one
- 2-iodo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one
Uniqueness
Compared to its analogs, 2-bromo-4H,5H,6H,7H,8H-thieno[2,3-c]azepin-8-one may exhibit distinct reactivity and biological activity due to the bromine atom’s size and electronic effects. These properties can influence its binding affinity and specificity towards molecular targets, making it a unique candidate for various applications.
Properties
CAS No. |
1368146-68-2 |
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Molecular Formula |
C8H8BrNOS |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]azepin-8-one |
InChI |
InChI=1S/C8H8BrNOS/c9-6-4-5-2-1-3-10-8(11)7(5)12-6/h4H,1-3H2,(H,10,11) |
InChI Key |
OWFORQPUZTYUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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